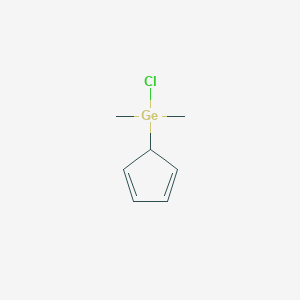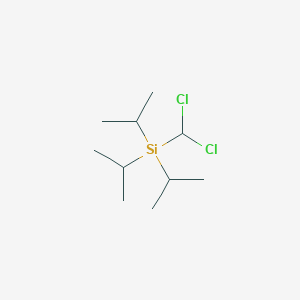
Silane, (dichloromethyl)tris(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (dichloromethyl)tris(1-methylethyl)-: is a chemical compound with the molecular formula C10H22Cl2Si . It is a type of organosilicon compound, which means it contains carbon-silicon bonds. Organosilicon compounds are widely used in various industrial applications due to their unique properties, such as thermal stability, chemical resistance, and hydrophobicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (dichloromethyl)tris(1-methylethyl)- typically involves the reaction of dichloromethylsilane with isopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of Silane, (dichloromethyl)tris(1-methylethyl)- is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Silane, (dichloromethyl)tris(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Silanes with reduced functional groups.
Substitution: Organosilicon compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: Silane, (dichloromethyl)tris(1-methylethyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions, which are important in the production of silicone polymers .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules .
Industry: In the industrial sector, Silane, (dichloromethyl)tris(1-methylethyl)- is used as a coupling agent to enhance the adhesion between different materials, such as glass and polymers. It is also utilized in the production of coatings, sealants, and adhesives .
Mécanisme D'action
The mechanism of action of Silane, (dichloromethyl)tris(1-methylethyl)- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The presence of chlorine atoms allows for further functionalization through substitution reactions .
Comparaison Avec Des Composés Similaires
Trichlorosilane: Used in the production of high-purity silicon for the semiconductor industry.
Trimethylsilyl chloride: Commonly used as a protecting group in organic synthesis.
Phenylsilane: Employed in hydrosilylation reactions similar to Silane, (dichloromethyl)tris(1-methylethyl)-.
Uniqueness: Silane, (dichloromethyl)tris(1-methylethyl)- is unique due to its specific combination of dichloromethyl and isopropyl groups, which provide distinct reactivity and stability compared to other silanes. This makes it particularly useful in applications requiring precise control over chemical properties and reactivity .
Propriétés
Numéro CAS |
61209-13-0 |
|---|---|
Formule moléculaire |
C10H22Cl2Si |
Poids moléculaire |
241.27 g/mol |
Nom IUPAC |
dichloromethyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C10H22Cl2Si/c1-7(2)13(8(3)4,9(5)6)10(11)12/h7-10H,1-6H3 |
Clé InChI |
JCBRZWOQUNWFMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584966.png)


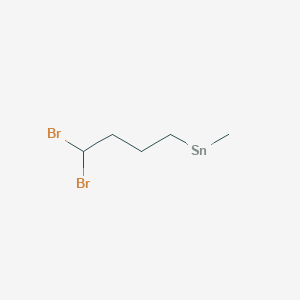
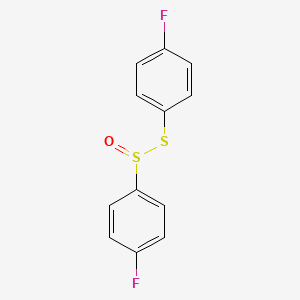
![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)
![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
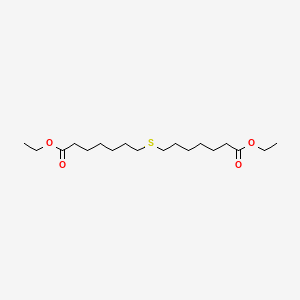
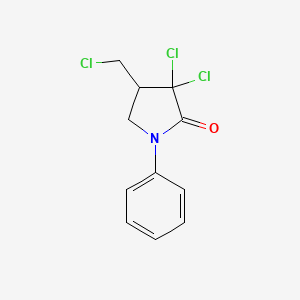
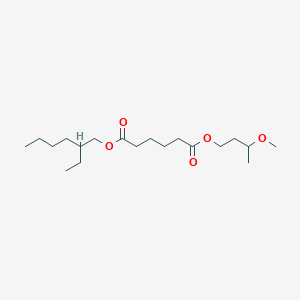
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
